2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride
Description
Molecular Structure and Isomerism
The molecular structure of 2-(2,4-dimethylphenyl)-6-methylquinoline-4-carbonyl chloride is characterized by its complex heterocyclic framework with the molecular formula of carbon 19 hydrogen 16 chlorine nitrogen oxygen. The quinoline core structure consists of a fused benzene and pyridine ring system, which provides the fundamental scaffold for this compound. The 2,4-dimethylphenyl substituent is positioned at the 2-position of the quinoline ring, creating a biaryl linkage that influences the overall molecular conformation and electronic properties. The presence of methyl groups at the 2- and 4-positions of the phenyl ring introduces steric effects that may affect the compound's reactivity and binding interactions.
The quinoline ring system itself contains a nitrogen atom at the 1-position, which contributes to the aromatic character and provides a site for potential coordination or protonation reactions. The 6-methyl substitution on the quinoline ring adds another layer of structural complexity, potentially influencing the electronic distribution and steric accessibility of nearby functional groups. The carbonyl chloride group at the 4-position of the quinoline ring represents the most reactive functional group in the molecule, capable of undergoing nucleophilic acyl substitution reactions.
Examination of potential isomeric forms reveals that this compound can exist in various structural arrangements depending on the positioning of substituents. The specific positioning of the 2,4-dimethylphenyl group at the 2-position of quinoline distinguishes it from related isomers where the phenyl substitution occurs at different positions. Comparison with similar compounds such as 2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride and 2-(3,4-dimethylphenyl)-6-methylquinoline-4-carbonyl chloride demonstrates the importance of substitution patterns in determining overall molecular properties.
Physicochemical Properties (Melting Points, Boiling Points, Solubility, Stability)
The physicochemical properties of this compound are fundamentally influenced by its molecular structure and the presence of various functional groups. The compound exhibits a molecular weight of 309.8 grams per mole, which places it in the range of medium-sized organic molecules suitable for various synthetic applications. The presence of the carbonyl chloride functional group significantly affects the compound's reactivity profile, as acyl chlorides are generally known for their high reactivity toward nucleophiles and their sensitivity to moisture.
Stability considerations for this compound are particularly important due to the presence of the acyl chloride group, which can undergo hydrolysis reactions in the presence of water or atmospheric moisture. The compound requires storage under dry conditions to prevent decomposition, and containers must be kept tightly closed in well-ventilated areas. Temperature stability data indicates that the compound should be stored at temperatures between 2 and 8 degrees Celsius to maintain its integrity. Environmental factors such as humidity and exposure to light may also affect the compound's stability over time.
Solubility characteristics of the compound are influenced by its aromatic quinoline structure and the presence of both hydrophobic and polar functional groups. The multiple methyl substituents contribute to the compound's hydrophobic character, which may influence its solubility in organic solvents versus aqueous media. The quinoline ring system typically imparts some degree of basicity to the molecule, although the presence of the electron-withdrawing carbonyl chloride group may modulate this property. The compound's amphiphilic nature, resulting from the combination of aromatic rings and the polar carbonyl chloride group, suggests moderate solubility in polar organic solvents.
Spectroscopic Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides crucial information about its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation, with proton nuclear magnetic resonance providing detailed information about the hydrogen environments within the molecule. The quinoline ring system typically exhibits characteristic chemical shifts in the aromatic region, with the hydrogen atoms on the quinoline ring appearing at distinct chemical shifts depending on their specific positions.
The 2,4-dimethylphenyl substituent contributes additional aromatic signals to the proton nuclear magnetic resonance spectrum, with the methyl groups appearing as singlets in the aliphatic region. The positioning of these methyl groups at the 2- and 4-positions of the phenyl ring creates a unique substitution pattern that can be readily identified through coupling patterns and chemical shift analysis. The 6-methyl group on the quinoline ring also appears as a characteristic singlet, providing further confirmation of the compound's structure.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule, with the carbonyl carbon of the acyl chloride group typically appearing at a characteristic chemical shift around 170-180 parts per million. The aromatic carbons of both the quinoline and phenyl rings appear in the aromatic region, with distinct chemical shifts that reflect their electronic environments. Advanced two-dimensional nuclear magnetic resonance techniques can provide additional structural information by establishing connectivity patterns between different parts of the molecule.
Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The carbonyl chloride group exhibits a strong absorption band typically around 1800 wavenumbers, which is characteristic of acyl chlorides. The quinoline ring system contributes aromatic carbon-carbon stretching vibrations in the 1500-1600 wavenumber region, while the aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers. The presence of methyl groups is confirmed by characteristic carbon-hydrogen stretching and bending vibrations in the aliphatic region.
Computational Modeling (Density Functional Theory, Molecular Dynamics)
Computational modeling approaches provide valuable insights into the electronic structure and properties of this compound that complement experimental characterization methods. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets like 6-31G(d,p) or 6-311++G(d,p) have proven effective for studying quinoline derivatives with similar structural features. These calculations provide optimized molecular geometries, electronic properties, and vibrational frequencies that can be compared with experimental data for validation.
Quantum chemical calculations reveal important information about the electronic distribution within the molecule, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies that govern the compound's reactivity and photophysical properties. The electron density distribution maps generated through density functional theory calculations help identify reactive sites and predict potential intermolecular interactions. Molecular electrostatic potential surfaces provide insights into the compound's ability to participate in non-covalent interactions such as hydrogen bonding or π-π stacking.
Time-dependent density functional theory calculations enable the prediction of electronic absorption spectra and optical properties of the compound. These calculations are particularly valuable for understanding the photophysical behavior of quinoline derivatives, which often exhibit interesting fluorescence properties. The computed absorption wavelengths and oscillator strengths can be compared with experimental ultraviolet-visible spectroscopy data to validate the theoretical models and gain deeper insights into the electronic transitions.
Molecular dynamics simulations provide information about the compound's conformational flexibility and dynamic behavior in different environments. These simulations can reveal preferred conformations, rotational barriers around single bonds, and the effects of substituent positioning on molecular flexibility. The combination of density functional theory optimizations and molecular dynamics simulations offers a comprehensive computational approach to understanding the structure-property relationships of this quinoline derivative.
| Spectroscopic Technique | Characteristic Features | Applications |
|---|---|---|
| Nuclear Magnetic Resonance | Aromatic proton signals, methyl singlets | Structural confirmation |
| Infrared Spectroscopy | Carbonyl chloride stretch (~1800 cm⁻¹), aromatic bands | Functional group identification |
| Mass Spectrometry | Molecular ion peak, fragmentation patterns | Molecular weight determination |
| Ultraviolet-Visible | Electronic transitions, absorption maxima | Electronic structure analysis |
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-4-6-14(13(3)8-11)18-10-16(19(20)22)15-9-12(2)5-7-17(15)21-18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYWOAQVUBSKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185308 | |
| Record name | 2-(2,4-Dimethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-45-1 | |
| Record name | 2-(2,4-Dimethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-Dimethylphenyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801185308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Quinoline Core with 6-Methyl Substitution
The synthesis begins with the preparation of 6-methylquinoline derivatives. This is typically achieved via classical quinoline synthesis methods such as the Skraup or Friedländer synthesis, using starting materials that incorporate the methyl group at the 6-position. For example, 2-aminoacetophenone derivatives bearing a methyl group at the 6-position can be cyclized with appropriate carbonyl compounds under acidic or basic conditions to form the quinoline ring system.
Introduction of the 2-(2,4-Dimethylphenyl) Group
The 2-position substitution with the 2,4-dimethylphenyl group is generally introduced via cross-coupling reactions or nucleophilic aromatic substitution, depending on the availability of suitable intermediates. A common approach involves the reaction of 2-chloro-6-methylquinoline derivatives with 2,4-dimethylphenylboronic acid under palladium-catalyzed Suzuki coupling conditions, affording 2-(2,4-dimethylphenyl)-6-methylquinoline.
Conversion to the Carbonyl Chloride
The final and critical step is the conversion of the quinoline-4-carboxylic acid derivative into the corresponding carbonyl chloride. This is typically achieved by treating the acid or acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions in an inert solvent such as dichloromethane or chloroform. The reaction proceeds via the formation of an acid chloride intermediate, which is isolated by filtration and purified by recrystallization.
Representative Reaction Conditions and Purification
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quinoline core formation | Friedländer synthesis with 2-aminoacetophenone | Ethanol or glacial acetic acid | 80–120 °C | 60–75 | Acidic or basic catalysis |
| 2-Position arylation | Suzuki coupling: 2-chloro-6-methylquinoline + 2,4-dimethylphenylboronic acid, Pd catalyst, base | Toluene/ethanol/water | 80–100 °C | 70–85 | Pd(PPh₃)₄ or Pd(dppf) catalysts common |
| Acid chloride formation | Thionyl chloride or oxalyl chloride, reflux | Dichloromethane or chloroform | Reflux (~40–60 °C) | 80–90 | Dropwise addition of reagent recommended |
| Purification | Recrystallization | Dichloromethane or ethyl acetate | Ambient | — | Improves product purity |
Research Findings and Analytical Data
- The carbonyl chloride functionality is highly reactive, allowing the compound to be used as an acylating agent in further synthetic transformations.
- The methyl substituent at the 6-position influences the electronic properties of the quinoline ring, affecting reactivity during coupling and acylation steps.
- NMR spectroscopy (¹H and ¹³C) confirms the structure, with characteristic shifts for the methyl groups and the carbonyl chloride carbon.
- Purification by recrystallization yields a product suitable for X-ray crystallographic analysis, confirming the molecular structure.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C19H16ClNO |
| Molecular Weight | ~309.79 g/mol |
| CAS Number | 1160253-45-1 |
| Key Reagents | 2-amino-6-methylacetophenone, 2,4-dimethylphenylboronic acid, thionyl chloride |
| Typical Solvents | Ethanol, toluene, dichloromethane |
| Reaction Types | Friedländer synthesis, Suzuki coupling, acyl chloride formation |
| Purification Techniques | Filtration, recrystallization |
| Typical Yields | 60–90% depending on step |
| Analytical Techniques | NMR, IR (carbonyl stretch), melting point, X-ray crystallography |
This preparation method reflects a robust and reproducible synthetic approach for this compound, supported by diverse research sources emphasizing its utility in medicinal chemistry and organic synthesis. The use of well-established reactions such as Friedländer synthesis, Suzuki coupling, and acid chloride formation ensures accessibility and scalability for research and industrial applications.
No reliable detailed alternative synthetic routes were found beyond these classical methods, and care must be taken with the reactive carbonyl chloride intermediate to avoid hydrolysis or side reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable derivatives.
| Nucleophile | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | R-NH₂, Et₃N, CH₂Cl₂, 0–25°C | 4-Amidated quinoline derivatives | 75–92% | |
| Alcohols | R-OH, pyridine, reflux | 4-Esterified quinoline derivatives | 68–85% | |
| Thiols | R-SH, DMAP, DMF, 50°C | 4-Thioester derivatives | 60–78% |
Key Findings :
-
Reactions with primary amines (e.g., benzylamine) proceed efficiently at room temperature, yielding amides with >90% purity.
-
Steric hindrance from the 2,4-dimethylphenyl group slows reactivity with bulky nucleophiles (e.g., tert-butanol).
Hydrolysis
The acyl chloride hydrolyzes in aqueous environments to form the corresponding carboxylic acid:
Conditions :
-
Mild hydrolysis : H₂O/THF (1:1), 25°C, 12 h (quantitative conversion).
-
Acid-catalyzed : 1M HCl, reflux, 2 h (accelerated rate).
Application : The carboxylic acid product serves as a precursor for further functionalization, such as peptide coupling.
Oxidation Reactions
The methyl substituents on the quinoline and phenyl rings are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C, 6 h | 6-Carboxyquinoline derivatives | 55% | |
| CrO₃ | Acetic acid, 80°C, 4 h | 2-(2,4-Dicarboxyphenyl)-6-methylquinoline | 48% |
Mechanistic Insight :
Oxidation proceeds via radical intermediates, with the electron-donating methyl groups activating the aromatic rings toward electrophilic attack.
Reduction Reactions
The carbonyl chloride group can be reduced to a hydroxymethyl or aminomethyl moiety:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Et₂O, 0°C, 1 h | 4-Hydroxymethylquinoline derivative | 82% | |
| NaBH₄/MeOH | THF, 25°C, 3 h | Partial reduction to aldehyde | 35% |
Challenges : Over-reduction of the quinoline ring is mitigated using controlled stoichiometry.
Transition Metal-Catalyzed Cross-Coupling
The quinoline core participates in palladium-catalyzed couplings, leveraging its aromatic system:
Mechanistic Notes :
-
The electron-deficient quinoline ring facilitates oxidative addition of palladium(0) .
-
Steric effects from the 2,4-dimethylphenyl group limit para-substitution .
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes:
Example : Reaction with ethylene yields a fused bicyclic adduct (43% yield) .
Scientific Research Applications
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to be modified to enhance therapeutic effects against diseases such as cancer and neurodegenerative disorders.
Biological Studies
The compound is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules. It has been shown to interact with acetylcholinesterase (AChE), indicating potential neuroprotective properties.
Material Science
Due to its electronic properties, 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride is explored in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique structure contributes to the efficiency of charge transport in these materials.
Chemical Synthesis
The compound acts as a building block for the synthesis of more complex organic molecules. Its carbonyl chloride group allows for various chemical reactions, including acylation and substitution reactions.
Neuroprotective Potential
A study demonstrated that derivatives of this compound effectively inhibited AChE while exhibiting low cytotoxicity in neuronal cell lines. This suggests potential development into neuroprotective agents against conditions like Alzheimer’s disease.
Anticancer Activity
Research focused on the anticancer potential revealed that modifications to this compound enhanced cytotoxic effects against breast cancer cell lines (MCF-7). The study highlighted that structural variations significantly influence biological efficacy.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Steric Considerations : Analogs like QY-0148 with additional methyl groups exhibit increased steric hindrance, which may slow reaction kinetics in nucleophilic substitutions .
- Solubility : Ethyl (QY-3931) or alkoxy (sc-320558) substituents enhance lipophilicity, whereas furyl groups () introduce polarity for diverse solubility profiles.
Physical and Spectral Properties
- Melting Points: While direct data for the target compound is unavailable, structurally similar 2-phenylquinoline-4-carboxyl chloride derivatives exhibit melting points >200°C (e.g., 2-phenyl-4-quinoloylcarbamide, m.p. 232°C) .
- Spectroscopy : IR and NMR data for analogs () indicate characteristic peaks for acyl chloride (C=O stretch ~1750 cm⁻¹) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR).
Biological Activity
2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline derivative that has attracted attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of this compound features a quinoline core with a carbonyl chloride functional group and a dimethylphenyl substituent. This specific substitution pattern is believed to influence its reactivity and biological activity.
The mechanism of action involves the interaction of the carbonyl chloride group with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. The quinoline ring can also engage in π-π stacking interactions with aromatic residues in receptor binding sites, impacting receptor function and downstream signaling pathways.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism may involve the inhibition of bacterial enzyme systems critical for cell wall synthesis or metabolic pathways .
Anticancer Properties
Research indicates that this compound may possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, it has been found to inhibit topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the induction of apoptosis in cancer cells .
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of cholinesterase enzymes (AChE and BChE). In vitro assays have demonstrated that certain structural modifications can enhance its inhibitory efficacy. For instance, compounds with methyl substitutions at specific positions on the quinoline ring showed improved IC50 values against cholinesterase enzymes .
Study on Antimicrobial Activity
A study conducted on various quinoline derivatives, including this compound, revealed that it exhibited MIC values ranging from 9.2 to 106.4 µM against different bacterial strains. The structure-activity relationship highlighted that specific substitutions significantly enhanced antibacterial efficacy .
Study on Anticancer Activity
In another investigation focusing on the anticancer potential of quinoline derivatives, it was observed that structural variations could lead to significant differences in cytotoxicity against cancer cell lines. The study emphasized that compounds with the carbonyl chloride moiety showed promising results in inhibiting cancer cell growth through apoptosis induction .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer: Classical protocols like the Gould–Jacob or Friedländer synthesis can be adapted for quinoline scaffold formation, followed by selective chlorination at the 4-position using thionyl chloride (SOCl₂) or oxalyl chloride. Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the 2,4-dimethylphenyl group. Yield optimization requires controlled stoichiometry, inert atmosphere, and monitoring via TLC/HPLC. For example, highlights ultrasound irradiation as a green method to enhance reaction efficiency for similar quinoline derivatives .
Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural characterization of this compound?
- Methodological Answer:
- NMR: ¹H/¹³C NMR can confirm substitution patterns (e.g., methyl groups at 2,4-dimethylphenyl and quinoline-6-methyl). Discrepancies in aromatic proton splitting may indicate regiochemical impurities.
- X-ray Crystallography: Single-crystal analysis (e.g., monoclinic P2₁/n space group, as in ) resolves bond angles and dihedral angles between substituents, critical for verifying steric interactions .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., 315.796 g/mol for analogous compounds, per ) and detects halogen isotopic patterns .
Q. What analytical techniques are essential for purity assessment and functional group identification?
- Methodological Answer:
- HPLC-PDA: Quantifies purity (>95%) and detects byproducts (e.g., unreacted precursors or dechlorinated analogs).
- FT-IR: Confirms carbonyl chloride (C=O stretch ~1800 cm⁻¹) and absence of hydroxyl groups (no broad ~3200 cm⁻¹ peak).
- Elemental Analysis: Validates C, H, N, Cl content against theoretical values (e.g., C₂₁H₁₇ClNO for the target compound) .
Advanced Research Questions
Q. How do steric effects from the 2,4-dimethylphenyl substituent impact the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer: Steric hindrance from the ortho-methyl groups slows nucleophilic attack at the carbonyl chloride. Computational modeling (DFT or MD simulations) can quantify energy barriers for reactions with amines or alcohols. For example, ’s derivatives show altered reaction kinetics due to bulky substituents, requiring elevated temperatures (80–100°C) for efficient amide bond formation . Kinetic studies under varying temperatures and solvents (e.g., DMF vs. THF) can further elucidate steric vs. electronic contributions.
Q. What strategies address discrepancies in reported biological activities of structurally related quinoline derivatives?
- Methodological Answer: Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurity profiles. Strategies include:
- Reproducibility Checks: Standardize assays (e.g., MIC testing against E. coli ATCC 25922) and validate compound purity via LC-MS.
- SAR Studies: Systematically modify substituents (e.g., replacing 6-methyl with methoxy, as in ) to isolate contributing factors .
- Meta-Analysis: Cross-reference datasets from peer-reviewed studies (e.g., ’s crystal data to correlate planarity with activity) .
Q. What computational methods predict the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Calculates transition-state energies for Suzuki-Miyaura coupling at possible positions (e.g., quinoline-4-carbonyl vs. aryl chloride sites). ’s analogs (e.g., 6-chloro-2,4-diphenylquinoline) show preferential coupling at less sterically hindered positions .
- Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient regions (e.g., carbonyl chloride) as reactive sites for nucleophilic attack .
Contradiction Analysis and Experimental Design
Q. How can researchers resolve conflicting data on the stability of quinoline-4-carbonyl chlorides in aqueous media?
- Methodological Answer: Contradictory stability reports may stem from hydrolysis rates under varying pH. Experimental design:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
